molecular formula C14H11ClN2O3 B3054524 N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide CAS No. 6088-88-6

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

Cat. No.: B3054524
CAS No.: 6088-88-6
M. Wt: 290.7 g/mol
InChI Key: REELYLPJMWRIQG-DHZHZOJOSA-N
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Description

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a synthetic enone-derived compound featuring a 4-chlorophenyl group, a furan-2-carboxamide moiety, and an α,β-unsaturated ketone backbone. The (E)-configuration of the propen-2-yl group and the electron-withdrawing 4-chlorophenyl substituent likely influence its reactivity and intermolecular interactions .

Properties

CAS No.

6088-88-6

Molecular Formula

C14H11ClN2O3

Molecular Weight

290.7 g/mol

IUPAC Name

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide

InChI

InChI=1S/C14H11ClN2O3/c15-10-5-3-9(4-6-10)8-11(13(16)18)17-14(19)12-2-1-7-20-12/h1-8H,(H2,16,18)(H,17,19)/b11-8+

InChI Key

REELYLPJMWRIQG-DHZHZOJOSA-N

SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N

Isomeric SMILES

C1=COC(=C1)C(=O)N/C(=C/C2=CC=C(C=C2)Cl)/C(=O)N

Canonical SMILES

C1=COC(=C1)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)N

sequence

X

Origin of Product

United States

Biological Activity

N-[(E)-3-amino-1-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]furan-2-carboxamide is a furan carboxamide derivative that has garnered attention due to its potential biological activities, particularly as a selective blocker of the Nav1.8 sodium ion channel. This article delves into the compound's biological activity, including its mechanism of action, pharmacokinetics, and relevant case studies.

PropertyValue
Molecular Formula C14H11ClN2O3
Molecular Weight 290.7 g/mol
CAS Number 6088-88-6
IUPAC Name This compound
Solubility Soluble in DMSO (100 mM), Ethanol (25 mM)

The primary mechanism of action for this compound involves its role as a selective blocker of the Nav1.8 sodium channel. This channel is critical in transmitting low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons, which are involved in pain perception. By blocking this channel, the compound significantly reduces behavioral measures of chronic pain, making it a potential candidate for pain management therapies.

Pain Modulation

Research indicates that the inhibition of the Nav1.8 sodium channel leads to a reduction in pain signaling pathways. In animal models, administration of this compound resulted in marked decreases in pain-related behaviors, suggesting its utility in treating conditions characterized by chronic pain.

Study on Chronic Pain

A study conducted on rodent models evaluated the efficacy of this compound in chronic pain scenarios. Results indicated that the compound effectively reduced nociceptive responses compared to control groups, highlighting its potential as a therapeutic agent for chronic pain management.

Antitumor Potential

In related research involving compounds with similar structures, it was found that certain derivatives exhibited significant cytotoxicity against glioblastoma cell lines while sparing non-cancerous cells. This selectivity is crucial for developing effective anticancer therapies with minimal side effects .

Comparison with Similar Compounds

Positional Isomerism in Chlorophenyl-Methoxyphenyl Derivatives

and highlight structural isomers of related compounds, such as 3-amino-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-2-propenone and 3-amino-3-(4-chlorophenyl)-1-(4-methoxyphenyl)-2-propenone. Key differences include:

  • Substituent Position: The interchange of 4-chlorophenyl and 4-methoxyphenyl groups between the carbonyl and amino positions alters electronic properties. The minor isomer (1:2 ratio) in exhibits a distinct GC-MS fragment at m/z 139, attributed to ClC₆H₄CO⁺, whereas the major isomer lacks this fragment .

Comparison with Halogen-Substituted Analogues

Influence of Halogen Substituents on Bioactivity

demonstrates that halogen size (F, Cl, Br, I) minimally affects inhibitory potency against monoacylglycerol lipase (MGL). For example:

Compound Substituent IC₅₀ (μM) Reference
N-(4-fluorophenyl)maleimide F 5.18
N-(4-chlorophenyl)maleimide Cl 7.24
N-(4-bromophenyl)maleimide Br 4.37
N-(4-iodophenyl)maleimide I 4.34

Comparison with Hydrazone Derivatives

Hydrazone-Functionalized Analogues

and describe hydrazone derivatives like N-((Z)-1-(4-chlorophenyl)-3-((E)-2-(4-nitrobenzylidene)hydrazinyl)-3-oxoprop-1-en-2-yl)-3,4-dimethoxybenzamide (3d) :

  • Structural Features : Incorporation of a nitrobenzylidene hydrazinyl group introduces strong electron-withdrawing effects, contrasting with the furan-2-carboxamide group in the target compound.
  • Physicochemical Properties : Compound 3d has a melting point of 243–245°C, suggesting higher crystallinity compared to the target compound, which may exist as an oil (e.g., similar to the diastereomeric mixture in ) .
  • Bioactivity : Hydrazone derivatives often exhibit enhanced antiproliferative activity due to improved hydrogen-bonding capacity, though direct comparisons require further data .

Diastereomer Separation and Yield Optimization

  • Synthetic Routes: describes a procedure yielding diastereomers (dr 23:1) via column chromatography. Similarly, the target compound’s synthesis may face challenges in isolating (E)-isomers due to enone geometry .
  • Chromatography Limitations: notes inseparable mixtures of isomers, emphasizing the need for advanced separation techniques or stereoselective synthesis .

Crystallographic and Structural Insights

Crystal Packing and Intermolecular Interactions

references crystallographic studies of 4-chlorophenyl-containing compounds, such as 2-amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile. These studies reveal:

  • Hydrogen-Bonding Networks : The 4-chlorophenyl group participates in halogen bonding (C–Cl···π interactions), which could stabilize the target compound’s crystal lattice .
  • Solubility Implications: Bulky substituents (e.g., dihydrobenzoquinoline) reduce solubility compared to the target compound’s furan-carboxamide moiety .

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